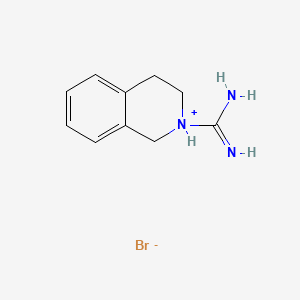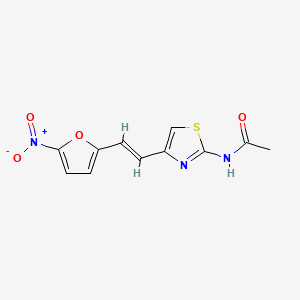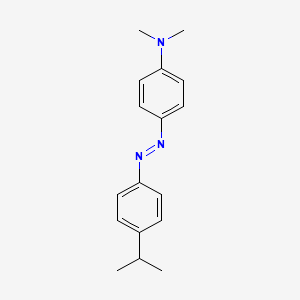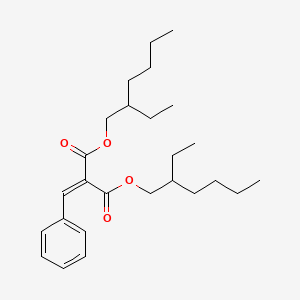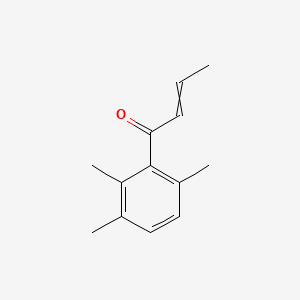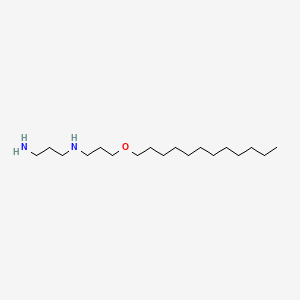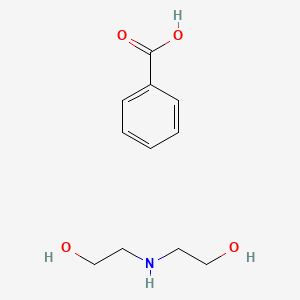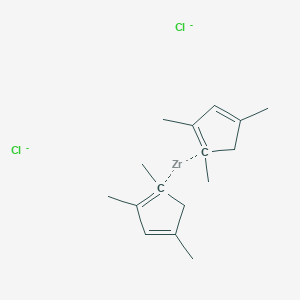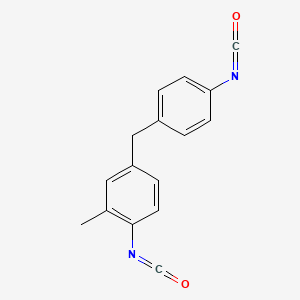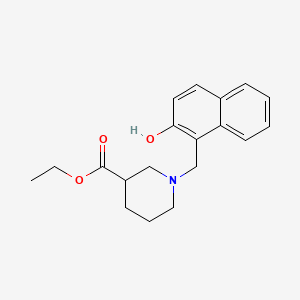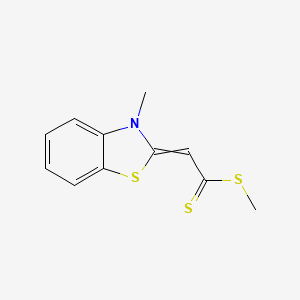
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is a chemical compound with the molecular formula C11H11NS3 and a molecular weight of 253.40 g/mol. It is known for its unique structure, which includes a benzothiazole ring and a dithioacetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate typically involves the reaction of 3-methylbenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then reacts with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate include:
- Methyl 2-(benzothiazolin-2-ylidene)dithioacetate
- Methyl 2-(4-methylbenzothiazolin-2-ylidene)dithioacetate
- Methyl 2-(2-methylbenzothiazolin-2-ylidene)dithioacetate
Uniqueness
This compound is unique due to the presence of the 3-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.
Properties
CAS No. |
51741-78-7 |
|---|---|
Molecular Formula |
C11H11NS3 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
methyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanedithioate |
InChI |
InChI=1S/C11H11NS3/c1-12-8-5-3-4-6-9(8)15-10(12)7-11(13)14-2/h3-7H,1-2H3 |
InChI Key |
NUJLHAURLLYKRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


